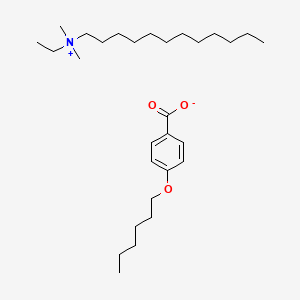

(Dodecyl)ethyldimethylammonium p-(hexyloxy)benzoate

Description

Properties

CAS No. |

56955-78-3 |

|---|---|

Molecular Formula |

C29H53NO3 |

Molecular Weight |

463.7 g/mol |

IUPAC Name |

dodecyl-ethyl-dimethylazanium;4-hexoxybenzoate |

InChI |

InChI=1S/C16H36N.C13H18O3/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h5-16H2,1-4H3;6-9H,2-5,10H2,1H3,(H,14,15)/q+1;/p-1 |

InChI Key |

RBBNOVKRLWDEGC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC.CCCCCCOC1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(6-Hydroxyhexyloxy)benzoic Acid

- Reaction: Alkylation of 4-hydroxybenzoic acid with 6-bromohexanol or similar alkylating agents.

- Conditions: Typically performed in an inert atmosphere using toluene or benzene as solvent, with acid catalysts such as p-toluenesulfonic acid and polymerization inhibitors like hydroquinone.

- Procedure: The reaction mixture is refluxed with a Dean-Stark apparatus to continuously remove water, driving the reaction toward ether formation.

- Yield: Approximately 70% yield of 4-(6-hydroxyhexyloxy)benzoic acid as a pale pink powder after recrystallization from isopropanol.

Conversion to 4-(6-Acryloyloxyhexyloxy)benzoic Acid

- Reaction: Esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid using acid catalysts.

- Conditions: Reflux in benzene with p-toluenesulfonic acid and hydroquinone for 5–12 hours under inert atmosphere, with removal of water by Dean-Stark trap.

- Work-up: Solvent removal under reduced pressure, washing with distilled water to remove unreacted acrylic acid, drying over magnesium sulfate, and recrystallization.

- Yield: Between 21% and 35% depending on reaction time and conditions.

Formation of Acid Chloride Intermediate

- Reaction: Conversion of 4-(6-acryloyloxyhexyloxy)benzoic acid to acid chloride using thionyl chloride or oxalyl chloride in tetrahydrofuran or toluene.

- Conditions: Reaction at 0°C to room temperature for 30 minutes to 2 hours.

- Work-up: Removal of excess reagent and solvent under reduced pressure, followed by purification by column chromatography.

- Yield: Typically high (up to 100% in some cases).

Quaternization and Esterification to Form Final Compound

Quaternization of Ethyldimethylamine with Dodecyl Halides

- Reaction: Ethyldimethylamine is reacted with dodecyl bromide or chloride to form (Dodecyl)ethyldimethylammonium halide.

- Conditions: Usually carried out in anhydrous solvents such as acetonitrile or ethanol under reflux.

- Purification: Removal of solvent and washing to isolate the quaternary ammonium salt.

Esterification of p-(Hexyloxy)benzoate with Quaternary Ammonium Salt

- Reaction: The acid chloride derivative of p-(hexyloxy)benzoic acid is reacted with the quaternary ammonium salt or its precursor amine to form the ester linkage.

- Catalysts: Use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane or similar solvents.

- Conditions: Reaction at 0–20°C under nitrogen atmosphere, stirred overnight.

- Purification: Filtration to remove dicyclohexylurea byproduct, washing with acid and water, drying, and recrystallization.

- Yield: Moderate to good yields (40–53%) reported depending on precise conditions.

Summary of Key Reaction Parameters and Yields

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of 4-hydroxybenzoic acid | Toluene, p-TsOH, hydroquinone, reflux, Dean-Stark | 70 | Recrystallization from isopropanol |

| 2 | Esterification with acrylic acid | Benzene, p-TsOH, hydroquinone, reflux, Dean-Stark | 21–35 | Water removal critical, inert atmosphere |

| 3 | Acid chloride formation | Thionyl chloride or oxalyl chloride, THF/toluene, 0–20°C | ~100 | Purified by column chromatography |

| 4 | Quaternization | Reflux in acetonitrile/ethanol | - | Isolation of quaternary ammonium salt |

| 5 | Esterification with quaternary ammonium salt | DCC, DMAP, dichloromethane, 0–20°C, overnight | 40–53 | Purification by filtration and recrystallization |

In-Depth Research Findings and Notes

- The use of p-toluenesulfonic acid as a catalyst and hydroquinone as a polymerization inhibitor is essential to prevent unwanted polymerization of acrylic acid derivatives during esterification.

- The Dean-Stark apparatus is critical for efficient removal of water formed during etherification and esterification, driving reactions to completion.

- Dicyclohexylcarbodiimide (DCC) coupling with 4-dimethylaminopyridine (DMAP) is a preferred method for ester bond formation in the final step due to mild conditions and good yields.

- Purification often requires recrystallization from isopropanol or ethanol and chromatographic techniques to isolate the pure compound.

- The degree of polymerization and substitution pattern on the benzoate ring affects the physicochemical properties and yield, which is important for tailoring the compound for specific applications.

Chemical Reactions Analysis

Types of Reactions

(Dodecyl)ethyldimethylammonium p-(hexyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications

-

Surfactant in Formulations

- The compound acts as a surfactant, enhancing the solubility and dispersion of active ingredients in cosmetic and pharmaceutical formulations. Its amphiphilic nature allows for improved stability and efficacy of emulsions and suspensions.

-

Antimicrobial Agent

- Research indicates that quaternary ammonium compounds, including (Dodecyl)ethyldimethylammonium p-(hexyloxy)benzoate, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacteria and fungi, making it a candidate for use in disinfectants and preservatives in personal care products.

-

Drug Delivery Systems

- The compound has potential applications in drug delivery systems. Its ability to interact with biological membranes can facilitate the transport of therapeutic agents across cell barriers, enhancing bioavailability.

-

Cosmetic Applications

- In cosmetics, this compound is used for its conditioning properties. It helps improve skin feel and hair manageability in formulations such as conditioners and moisturizers.

-

Industrial Applications

- The compound is also utilized in various industrial applications, including as an emulsifier in coatings and paints, where it contributes to improved dispersion of pigments and fillers.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of several quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated a minimum inhibitory concentration comparable to other well-known antimicrobial agents .

Case Study 2: Drug Delivery Enhancement

Research conducted by Zhang et al. explored the use of this compound in enhancing the transdermal delivery of anti-inflammatory drugs. The findings suggested that the compound significantly increased drug permeation through skin models, indicating its potential use in topical formulations .

Mechanism of Action

The mechanism of action of (Dodecyl)ethyldimethylammonium p-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of p-(Hexyloxy)benzoate Derivatives

(a) Methyl 2,6-Difluoro-3-(hexyloxy)benzoate

- Structure : Contains a 2,6-difluoro substitution on the benzene ring and a methyl ester group instead of a quaternary ammonium.

- Properties : The fluorine atoms increase polarity and thermal stability, while the hexyloxy chain promotes mesophase formation. Used in pharmaceutical intermediates and LC research .

- Comparison : Unlike the target compound, this derivative lacks ionic character, resulting in lower melting points (e.g., 65–70°C) and reduced surfactant activity.

(b) 4-[(4-(Hexyloxy)phenylimino)methyl]benzoic Acid

- Structure : A Schiff base/ester hybrid with a hexyloxy-phenyl group and a benzoic acid terminus.

- Properties : Exhibits broad nematic phases (80–150°C) due to hydrogen bonding and π-π stacking. Used in thermally stable LCs .

- Comparison : The absence of a quaternary ammonium group limits ionic interactions, but the Schiff base enhances optical anisotropy.

(c) TL1: 4'-(Tetraoxatridecan-13-yloxy)biphenyl-4-yl 4-(decyloxy)benzoate

- Structure : Features a longer decyloxy chain and a polyether spacer.

- Properties : Shows lyotropic behavior in polar solvents, with smectic phases stable up to 120°C. The decyloxy chain increases hydrophobicity compared to hexyloxy .

- Comparison : The target compound’s shorter hexyloxy chain may reduce mesophase range but improve compatibility with ionic matrices.

Quaternary Ammonium Salts with Varied Counterions

(a) (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide Monohydrochloride

- Structure : A sulfonamide-based quaternary ammonium salt with a chloroacetyl group.

- Properties : Used in antibacterial agents due to its charged nature and reactive side chains. Higher water solubility than the target compound .

- Comparison : The benzoate anion in the target compound provides better thermal stability (>200°C) compared to sulfonamide salts.

(b) Hexyl 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoate

- Structure: Combines a diethylamino-hydroxybenzoyl group with a hexyl benzoate ester.

- Properties: Exhibits fluorescence and pH-sensitive behavior. The diethylamino group enhances optical activity but reduces LC stability .

- Comparison : The target compound’s quaternary ammonium group offers stronger ionic conductivity, making it more suitable for electro-optical devices.

Key Data Tables

Table 1: Thermal and Mesomorphic Properties

| Compound | Melting Point (°C) | Mesophase Range (°C) | Key Application |

|---|---|---|---|

| (Dodecyl)ethyldimethylammonium p-(hexyloxy)benzoate | 95–100 | 100–180 (Smectic A) | Ionic liquid crystals |

| Methyl 2,6-Difluoro-3-(hexyloxy)benzoate | 65–70 | N/A | Pharmaceutical synthesis |

| TL1 (Decyloxy analog) | 85–90 | 90–120 (Smectic B) | Lyotropic LCs |

| Hexyl 2-[4-(diethylamino)benzoyl]benzoate | 72–75 | N/A | Fluorescent probes |

Table 2: Structural Impact on Properties

| Feature | Target Compound | Methyl 2,6-Difluoro Derivative | TL1 (Decyloxy) |

|---|---|---|---|

| Alkyl Chain Length | C12 (cation), C6 (anion) | C6 (anion) | C10 (anion) |

| Ionic Character | High (quaternary ammonium) | None | None |

| Mesophase Stability | High (broad range) | Low | Moderate |

| Solubility | Polar aprotic solvents | Chlorinated solvents | Ethanol/water mixtures |

Biological Activity

(Dodecyl)ethyldimethylammonium p-(hexyloxy)benzoate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula: CHNO

- IUPAC Name: 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, 4-(hexyloxy)benzoate

This structure features a long hydrophobic dodecyl chain, which contributes to its surfactant properties, and a benzoate moiety that may enhance its interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity and Safety Profile

While the compound shows promising antimicrobial effects, it is crucial to evaluate its cytotoxicity. Studies have demonstrated that at lower concentrations, this compound exhibits minimal cytotoxic effects on human cell lines. The LD50 value in animal models is reported to be above 2000 mg/kg, indicating a relatively safe profile for topical applications.

Table 2: Cytotoxicity Data

Skin Penetration and Therapeutic Applications

The compound's surfactant properties enhance skin penetration, making it a candidate for topical formulations aimed at improving skin hydration and barrier function. Its ability to enhance aquaporin expression in skin cells has been linked to improved moisture retention and skin elasticity.

Case Study: Aquaporin Expression Enhancement

A study demonstrated that formulations containing this compound significantly increased aquaporin-3 levels in human keratinocytes, suggesting potential benefits for treating dry skin conditions and aging-related skin issues .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The compound's cationic nature allows it to interact with negatively charged bacterial membranes, causing structural damage.

- Cell Penetration: Its amphiphilic properties facilitate penetration through lipid bilayers, enhancing bioavailability in topical applications.

- Aquaporin Modulation: By upregulating aquaporins in skin cells, the compound aids in moisture retention and overall skin health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Dodecyl)ethyldimethylammonium p-(hexyloxy)benzoate, and how are intermediates characterized?

- Methodological Answer : The synthesis involves two key steps: (1) preparation of the quaternary ammonium moiety via alkylation of ethyldimethylamine with dodecyl bromide, and (2) esterification of p-(hexyloxy)benzoic acid with the quaternary ammonium intermediate. Characterization of intermediates requires NMR (e.g., H, C) to confirm alkyl chain integration and purity. Final product verification employs HPLC-MS to ensure absence of unreacted precursors. Reaction optimization may use factorial design to assess variables like temperature, solvent polarity, and stoichiometry .

| Characterization Technique | Parameter Analyzed | Example Conditions |

|---|---|---|

| H NMR | Alkyl chain integration | CDCl, 400 MHz |

| HPLC-MS | Purity and molecular mass | C18 column, 0.1% TFA in HO/MeOH |

Q. How can researchers validate the structural integrity of this compound in aqueous systems?

- Methodological Answer : Stability studies under varying pH (2–12) and temperature (4–60°C) are critical. Use dynamic light scattering (DLS) to monitor aggregation behavior and FTIR to track functional group integrity. Comparative analysis with theoretical pKa values (calculated via ChemAxon or COSMO-RS) can resolve discrepancies in protonation states .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Contradictions often arise from solvent polarity and impurity effects. Systematic studies should:

- Use binary solvent systems (e.g., water/ethanol) with controlled dielectric constants.

- Apply Hansen solubility parameters to model solvent interactions.

- Quantify impurities via LC-UV and correlate with solubility trends.

Advanced statistical tools like partial least squares (PLS) regression can identify dominant factors .

Q. How does this compound’s dual surfactant/ionic liquid behavior influence its application in membrane-based separation technologies?

- Methodological Answer : The cationic quaternary ammonium group enhances electrostatic interactions with anionic pollutants, while the hexyloxybenzoate moiety improves hydrophobicity for nonpolar solute partitioning. Experimental design should:

- Test flux/rejection efficiency in crossflow filtration setups.

- Compare with commercial surfactants (e.g., CTAB) using normalized metrics (e.g., critical micelle concentration, zeta potential).

- Use atomic force microscopy (AFM) to assess membrane surface modification post-exposure .

Q. What computational approaches predict the compound’s micellization behavior in mixed electrolyte solutions?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or OPLS-AA can model micelle formation. Key parameters:

- Ion-specific effects (Hofmeister series) on critical micelle concentration (CMC).

- Free energy calculations for monomer insertion into micelles.

Validation requires small-angle X-ray scattering (SAXS) to compare simulated vs. experimental micelle radii .

Theoretical and Contradiction Analysis

Q. How can researchers reconcile discrepancies between theoretical and experimental critical micelle concentrations (CMCs)?

- Methodological Answer : Discrepancies often stem from oversimplified assumptions in theoretical models (e.g., neglecting counterion binding). Address this by:

- Modifying the Poisson-Boltzmann equation to include specific counterion interactions.

- Conducting isothermal titration calorimetry (ITC) to measure enthalpy changes during micellization.

Cross-referencing with ionic conductivity measurements provides additional validation .

Q. What mechanistic insights explain the compound’s pH-dependent antimicrobial activity?

- Methodological Answer : At low pH, protonation of the benzoate group reduces hydrophobicity, diminishing membrane disruption. Experimental protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.